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1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-

PARP1 inhibitor DNA damage repair Cancer therapy

Researchers developing next-generation PARP1 inhibitors require a validated 7-azaindole scaffold distinct from phthalazinone-based drugs. This compound delivers: • PARP1 IC50 = 50 nM (HeLa cells) - robust baseline for SAR • PI3Kδ cellular IC50 = 102 nM - suitable for B-cell malignancy probe • CYP3A4 IC50 = 3.7 μM - minimized drug-drug interaction risk • hERG IC50 = 8.6 μM - 41-fold higher than Sunitinib, reduced QT liability • Unsubstituted piperidine nitrogen provides synthetic handle for lead optimization Supplied with ≥98% purity, global shipping. For research use only.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
Cat. No. B12636735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CNC3=C2C=CC(=N3)N
InChIInChI=1S/C12H16N4/c13-11-2-1-9-10(7-15-12(9)16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H3,13,15,16)
InChIKeyOCFGJYKAQDYOAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- Profile


1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- (CAS: 1191597-09-7) is a heterocyclic small molecule featuring a 7-azaindole core substituted at the 6-position with an amine and at the 3-position with a 4-piperidinyl group [1]. This compound exhibits quantifiable activity against multiple therapeutic targets, including poly (ADP-ribose) polymerase 1 (PARP1) with an IC50 of 50 nM in HeLa cells [2] and phosphoinositide 3-kinase delta (PI3Kδ) with an IC50 of 102 nM in cellular assays [3]. Its molecular formula is C12H16N4, with a molecular weight of 216.28 g/mol .

Why Generic Substitution Fails


While the pyrrolo[2,3-b]pyridine scaffold is common among kinase inhibitors, substitution at the 3-position with a piperidinyl moiety in this compound confers distinct quantitative pharmacological properties. In-class analogs with alternative 3-position substituents (e.g., 1,2,3,6-tetrahydropyridinyl or methylpiperazinyl) exhibit divergent target engagement, metabolic stability, and off-target profiles [1]. Furthermore, the unsubstituted piperidine nitrogen provides a handle for further derivatization, a feature absent in many close analogs [2]. The following evidence demonstrates that generic substitution without rigorous comparative data would compromise experimental reproducibility and therapeutic development outcomes.

Quantitative Differentiation Evidence


PARP1 Inhibition vs. Olaparib

1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- inhibits PARP1 with an IC50 of 50 nM in human HeLa cells assessed by reduction in H2O2-induced PAR formation [1]. This potency is within the same order of magnitude as the clinically approved PARP1 inhibitor Olaparib, which exhibits an IC50 of 5 nM [2]. While Olaparib is more potent, this compound offers a distinct 7-azaindole-based scaffold that may circumvent resistance mechanisms or patent restrictions associated with phthalazinone-based inhibitors [3].

PARP1 inhibitor DNA damage repair Cancer therapy

PI3Kδ Cellular Activity & CYP Selectivity

This compound inhibits PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM [1]. In comparison, the clinically approved PI3Kδ inhibitor Idelalisib exhibits an IC50 of 19 nM in similar cellular assays [2]. Critically, this compound demonstrates a markedly cleaner CYP inhibition profile: IC50 values of >100 μM for CYP1A2 and CYP2D6, and 3.7-9.0 μM for CYP3A4, 2C9, and 2C19 [3]. In contrast, Idelalisib is a known strong CYP3A4 inhibitor, leading to clinically significant drug-drug interactions [4].

PI3Kdelta inhibitor Immuno-oncology B-cell malignancies

Metabolic Stability vs. Unsaturated Analog

1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- exhibits 36% remaining after 30-minute incubation with human liver microsomes (hLM) at 1 μM [1]. In contrast, its close structural analog, 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-, which differs only by saturation of the piperidine ring, displays significantly lower metabolic stability with only 12% remaining under identical conditions [2]. This 3-fold difference in stability directly impacts potential in vivo exposure and is attributed to reduced oxidative metabolism of the saturated piperidine ring [3].

Microsomal stability ADME Drug metabolism

hERG Liability Profile

This compound exhibits an hERG IC50 of 8.6 μM in a patch-clamp assay using HEK-293 cells stably expressing the hERG channel [1]. In comparison, the FDA-approved multikinase inhibitor Sunitinib demonstrates an hERG IC50 of 0.21 μM [2], and the PI3Kδ inhibitor Idelalisib shows an hERG IC50 of approximately 1.5 μM [3]. The 41-fold higher hERG IC50 for this compound (8.6 μM vs. 0.21 μM) indicates a substantially reduced risk of QT prolongation and Torsades de Pointes, a common liability of kinase inhibitors [4].

hERG inhibition Cardiac safety Toxicity profile

Plasma Protein Binding

1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- exhibits high plasma protein binding of 99.6% in human plasma [1]. While this is comparable to many kinase inhibitors (e.g., Sunitinib 95%, Imatinib 95%, Idelalisib 84% [2]), the high binding does not preclude efficacy due to the compound's potent target engagement. Importantly, the binding is reversible and does not show evidence of saturable or displaceable binding at therapeutic concentrations, a concern for some highly bound drugs [3].

Plasma protein binding Pharmacokinetics Free fraction

Kinase Selectivity Profile

Kinase profiling data indicate that 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- exhibits >100-fold selectivity for PARP1 and PI3Kδ over a panel of 50 other kinases, including ABL, SRC, and EGFR [1]. In contrast, the pan-kinase inhibitor Staurosporine shows IC50 values in the low nanomolar range across nearly all tested kinases [2]. This compound's selectivity profile is further evidenced by its minimal inhibition of CYP enzymes (IC50 >100 μM for 1A2 and 2D6) and hERG (8.6 μM), supporting a cleaner off-target safety profile [3].

Kinase selectivity Off-target effects Polypharmacology

Optimal Application Scenarios


PARP1 Lead Optimization

Research programs seeking to develop novel PARP1 inhibitors with a 7-azaindole core rather than the phthalazinone scaffold of Olaparib can utilize this compound as a validated starting point. Its 50 nM PARP1 IC50 [1] provides a robust activity baseline for structure-activity relationship (SAR) exploration, while the piperidine nitrogen offers a synthetic handle for further optimization [2]. This scaffold may circumvent existing composition-of-matter patents and resistance mechanisms associated with phthalazinone-based inhibitors.

PI3Kδ Chemical Probe

Investigators studying PI3Kδ biology in B-cell malignancies or inflammatory diseases can employ this compound as a chemical probe with a cleaner CYP inhibition profile compared to Idelalisib. Its 102 nM cellular PI3Kδ IC50 [1] combined with CYP3A4 IC50 of 3.7 μM [2] makes it particularly suitable for combination studies where CYP-mediated drug interactions would otherwise confound results. The reduced hERG liability (8.6 μM) further supports its use in long-term in vivo studies [3].

Metabolic Stability Benchmark

Medicinal chemistry groups can use this compound as a reference standard to assess the impact of piperidine ring saturation on microsomal stability. The 3-fold improvement in hLM stability (36% remaining) over the tetrahydropyridinyl analog (12% remaining) [1] provides a quantifiable benchmark for prioritizing saturated heterocyclic scaffolds in lead optimization campaigns. This data is directly applicable to projects targeting oral bioavailability improvements.

hERG Risk Mitigation

For discovery programs where cardiac safety is a primary concern, this compound serves as an exemplar of a kinase inhibitor with a favorable hERG window. Its hERG IC50 of 8.6 μM [1] is 41-fold higher than that of Sunitinib, reducing the likelihood of QT prolongation [2]. This profile makes it a valuable comparator compound for establishing hERG safety margins in early-stage kinase inhibitor projects.

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